1-Methylazetidin-3-amine dihydrochloride CAS number
1-Methylazetidin-3-amine dihydrochloride CAS number
An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-Methylazetidin-3-amine dihydrochloride, a key building block for researchers, chemists, and professionals in drug development. Its purpose is to go beyond simple data recitation, offering insights into its synthesis, applications, and handling, grounded in established chemical principles.
Core Compound Identification and Properties
1-Methylazetidin-3-amine dihydrochloride is a small, saturated heterocyclic compound valued in medicinal chemistry for its role as a versatile scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug design. It can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic protocols.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1139634-75-5 | [1][2] |
| IUPAC Name | 1-methylazetidin-3-amine;dihydrochloride | [2] |
| Synonyms | 3-Azetidinamine, 1-methyl-, Hydrochloride (1:2) | [1] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2][3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place |[2][3] |
Plausible Synthetic Pathway and Mechanistic Rationale
While specific proprietary synthesis methods may vary between suppliers, a chemically sound and logical pathway can be constructed based on established organic chemistry principles for azetidine formation. A common strategy involves the cyclization of a suitably functionalized propane backbone.
The following proposed workflow begins with readily available starting materials and proceeds through key transformations. The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions, such as polymerization.
Caption: Proposed Synthetic Workflow for 1-Methylazetidin-3-amine Dihydrochloride.
Step-by-Step Methodological Explanation:
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Step 1: Nucleophilic Ring-Opening: The synthesis begins with the reaction of methylamine and epichlorohydrin. Methylamine acts as a nucleophile, attacking one of the epoxide carbons. This is a standard method for creating a 3-carbon backbone with amino and chloro functionalities, essential for the subsequent cyclization.
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Step 2: Intramolecular Cyclization: The intermediate, 1-chloro-3-(methylamino)propan-2-ol, is treated with a base. The base deprotonates the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride in an SN2 reaction to form the strained four-membered azetidine ring. This step is often the most challenging, requiring careful control of concentration and temperature to favor cyclization over intermolecular polymerization.
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Step 3: Conversion of Hydroxyl to Amine: The resulting 1-methylazetidin-3-ol must be converted to the corresponding amine. This can be achieved through several multi-step methods. A common approach involves activating the hydroxyl group (e.g., by converting it to a mesylate or tosylate), followed by displacement with an azide (e.g., sodium azide) and subsequent reduction (e.g., via hydrogenation or Staudinger reaction) to the primary amine. Often, the amine is protected (e.g., as a Boc-carbamate) during this sequence.
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Step 4: Deprotection and Salt Formation: If a protecting group was used, it is removed under appropriate conditions (e.g., acidic treatment for a Boc group). The final step involves treating the free base with hydrochloric acid (typically as a solution in an organic solvent like ether or isopropanol) to precipitate the stable dihydrochloride salt.
Applications in Medicinal Chemistry and Drug Discovery
The 1-methylazetidin-3-amine scaffold is a valuable building block in drug discovery for several reasons:
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Improved Physicochemical Properties: The azetidine ring is less lipophilic than larger cyclic amines (like piperidine) or acyclic analogues. Its incorporation can enhance aqueous solubility and reduce metabolic liability.
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Vectorial Exit Point: The amine at the 3-position provides a well-defined point for further chemical elaboration, allowing chemists to explore the surrounding chemical space to optimize binding to a biological target.
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Scaffold Hopping and Bioisosterism: It can act as a bioisostere for other functionalities, maintaining or improving biological activity while altering other properties like cell permeability or toxicity. For example, related 3-aminoazetidine cores have been used in the development of orally active antibacterial agents, specifically fluoroquinolones.[4]
Caption: Common Synthetic Applications of the 1-Methylazetidin-3-amine Scaffold.
Analytical and Quality Control Workflow
Ensuring the identity, purity, and quality of 1-Methylazetidin-3-amine dihydrochloride is paramount for its successful use in research. A multi-pronged analytical approach is required.
Step-by-Step Analytical Protocol:
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Identity Confirmation (1H NMR & 13C NMR):
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Objective: To confirm the chemical structure.
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Procedure: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1H and 13C NMR spectra.
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Validation: The observed chemical shifts, coupling constants, and integration values in the 1H spectrum, along with the number and position of signals in the 13C spectrum, must match the expected structure of 1-methylazetidin-3-amine.
-
-
Purity Assessment (HPLC-UV/ELSD):
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Objective: To quantify the purity of the compound and detect any non-volatile impurities.
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Procedure: Develop a suitable HPLC method, typically using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or buffer. Since the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary for sensitive detection.[5]
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Validation: Purity is determined by the area percentage of the main peak relative to all other peaks. The standard is typically ≥95%.
-
-
Mass Verification (LC-MS):
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Objective: To confirm the molecular weight of the free base.
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Procedure: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.
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Validation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₄H₁₀N₂), which has a monoisotopic mass of approximately 87.09 Da.
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-
Residual Solvent Analysis (GC-HS):
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Objective: To quantify any residual organic solvents from the synthesis and purification process.
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Procedure: Use Gas Chromatography with a Headspace sampler (GC-HS) and a Flame Ionization Detector (FID).
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Validation: The concentration of any detected solvents must be below the limits specified by ICH guidelines for pharmaceutical intermediates.
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Caption: Quality Control Workflow for 1-Methylazetidin-3-amine Dihydrochloride.
Safety, Handling, and Storage
Proper handling of 1-Methylazetidin-3-amine dihydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][6] |
| Skin Irritation | H315 | Causes skin irritation | [2][3][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3][7] |
| STOT SE 3 | H335 | May cause respiratory irritation |[2][3] |
Safe Handling Protocol:
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Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
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Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[7][8]
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Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[8]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][7]
-
On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3][7]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][7]
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If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3][8]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The material is hygroscopic.[3]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8]
Conclusion
1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique four-membered heterocyclic structure offers a favorable combination of properties that can be leveraged to design and synthesize novel drug candidates with improved pharmacological profiles. Understanding its synthesis, handling requirements, and analytical validation is crucial for its effective and safe application in the laboratory.
References
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Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride | CAS No : 1139634-75-5. [Link]
-
SynZeal. Safety Data Sheet. [Link]
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Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]
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Xie, J., et al. Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Link]
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